molecular formula C20H24N2O3 B4673794 N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No. B4673794
M. Wt: 340.4 g/mol
InChI Key: JFRMUCHOQFLTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases. It belongs to a class of compounds called PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta (PPARδ) in the body.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to increased fatty acid oxidation and glucose utilization, which results in improved energy metabolism and reduced lipid accumulation in tissues. It also has anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose utilization, and reduced inflammation. It has also been shown to increase endurance and improve exercise performance in animal models.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its potential side effects and toxicity in humans limit its use in clinical studies.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its safety in humans. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been extensively studied for its potential use in treating various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to increase the expression of genes involved in lipid metabolism, improve insulin sensitivity, and reduce inflammation in animal models.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-6-14(12-19(18)25-2)10-11-21-20(23)22-17-8-7-15-4-3-5-16(15)13-17/h6-9,12-13H,3-5,10-11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRMUCHOQFLTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC3=C(CCC3)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.